![molecular formula C12H14ClN5O B5552188 2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5552188.png)
2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions, including condensation catalysis and cyclization processes. For instance, novel derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis in a fast method, as seen in the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (Yu et al., 2014).
Scientific Research Applications
Environmental Persistence and Degradation
Research on chlorophenols, which share structural similarities with the target compound, highlights their persistence in the environment and the mechanisms through which they degrade. Chlorophenols are known to be toxic to both humans and the environment, and studies have focused on their degradation using various methods, including zero valent iron and bimetallic systems. These systems have shown potential in efficiently dechlorinating chlorophenols, suggesting similar approaches could be investigated for "2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide" (Gunawardana, Singhal, & Swedlund, 2011).
Toxicological Impact
The toxic effects of chlorinated compounds, including chlorophenols, have been a subject of concern. These compounds cause oxidative stress, immune system alterations, endocrine disruptions, and in some cases, carcinogenic effects. Understanding the toxicological impact of related compounds provides a foundation for assessing the potential health risks of "2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide" and underscores the importance of studying its behavior in biological systems (Ge, Han, Qi, Gu, Ma, Zhang, Naeem, & Huang, 2017).
Biodegradation and Environmental Impact
The biodegradation of chlorophenols in environmental settings, particularly in aquatic environments, reveals the complexity of microbial interactions with chlorinated organic compounds. These studies shed light on the potential for natural attenuation processes to mitigate the environmental impact of such compounds. Investigating the biodegradation pathways of "2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide" could lead to insights into reducing its environmental footprint (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-propyltetrazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-2-7-18-16-12(15-17-18)14-11(19)8-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEZAAQIEFDCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-propyl-2H-tetrazol-5-yl)acetamide |
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